Vegfr-2-IN-15

描述

属性

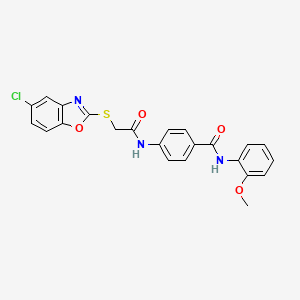

分子式 |

C23H18ClN3O4S |

|---|---|

分子量 |

467.9 g/mol |

IUPAC 名称 |

4-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]amino]-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C23H18ClN3O4S/c1-30-19-5-3-2-4-17(19)26-22(29)14-6-9-16(10-7-14)25-21(28)13-32-23-27-18-12-15(24)8-11-20(18)31-23/h2-12H,13H2,1H3,(H,25,28)(H,26,29) |

InChI 键 |

DRDAEHHBLZRSHC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of VEGFR-2 Inhibitors

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal regulator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1] This process is essential for embryonic development, wound healing, and tissue regeneration. However, in pathological conditions such as cancer, VEGFR-2 plays a crucial role in tumor growth and metastasis by promoting an abnormal and excessive blood supply. Consequently, VEGFR-2 has emerged as a prominent target for the development of anti-cancer therapies. While information on a specific compound designated "Vegfr-2-IN-15" is not available in the current scientific literature, this guide provides a comprehensive overview of the general mechanisms of action of VEGFR-2 inhibitors, intended for researchers, scientists, and drug development professionals.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[1] The binding of its ligands, primarily VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.

Several key signaling pathways are activated downstream of VEGFR-2:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[2]

-

PI3K/Akt Pathway: This pathway is central to endothelial cell survival.

-

p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

-

eNOS Pathway: Activation of endothelial nitric oxide synthase (eNOS) leads to the production of nitric oxide (NO), which increases vascular permeability.

Mechanisms of VEGFR-2 Inhibition

The primary strategies for inhibiting VEGFR-2 signaling involve either blocking ligand binding to the receptor or inhibiting the intracellular kinase activity of the receptor.

-

Monoclonal Antibodies: These are large molecules that bind to either the VEGF ligand or the extracellular domain of the VEGFR-2 receptor, preventing the ligand-receptor interaction and subsequent receptor activation.

-

Tyrosine Kinase Inhibitors (TKIs): These are small molecules that typically enter the cell and bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream signaling pathways.

References

The Discovery and Synthesis of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors: A Technical Overview

Introduction: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise. Among the various heterocyclic scaffolds explored for this purpose, the thieno[2,3-d]pyrimidine core has emerged as a particularly effective framework for the development of potent VEGFR-2 inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a representative thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-15 , a composite representation of highly potent compounds from this class described in recent literature.[2][3][4][5]

Core Compound Data: this compound (Representative Thieno[2,3-d]pyrimidine Inhibitor)

| Parameter | Value | Reference |

| Target | VEGFR-2 Kinase | [2][3][4] |

| Chemical Class | Thieno[2,3-d]pyrimidine | [2][3][4][5] |

| Mechanism of Action | ATP-competitive kinase inhibitor | [1] |

| Biological Activity | Anti-proliferative, Anti-angiogenic | [1][4] |

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Cascade

Synthesis Protocol

The synthesis of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors generally follows a multi-step reaction sequence. A representative synthetic route is outlined below, based on procedures described in the literature.[1][2][3]

Step 1: Synthesis of the Thieno[2,3-d]pyrimidine Core The synthesis typically begins with the construction of the core heterocyclic system. This often involves the reaction of a substituted aminothiophene derivative with a suitable cyclizing agent, such as a formamide or a derivative thereof, to form the pyrimidine ring fused to the thiophene.

Step 2: Functionalization of the Thieno[2,3-d]pyrimidine Core The core structure is then further functionalized, commonly at the 4-position of the pyrimidine ring. This is often achieved through a chlorination reaction followed by nucleophilic substitution with a variety of amines. This step is crucial for introducing moieties that can interact with key amino acid residues in the VEGFR-2 ATP-binding pocket.

Step 3: Final Product Formation The final inhibitor molecule is typically assembled by coupling the functionalized thieno[2,3-d]pyrimidine intermediate with a substituted aniline or other aromatic amine. This is often accomplished via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The choice of the substituted aniline is critical for modulating the potency and selectivity of the final compound.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel VEGFR-2 inhibitors follows a standardized workflow, beginning with enzymatic assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and mechanism of action.

Inhibitor Evaluation Workflow

Biological Evaluation

In Vitro VEGFR-2 Kinase Inhibitory Activity

The primary evaluation of a new compound is its ability to inhibit the enzymatic activity of VEGFR-2. This is typically performed using a luminescence-based kinase assay. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR-2 with IC50 values in the low nanomolar range.[2][3][4]

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Analogs

| Compound | VEGFR-2 IC50 (nM) | Reference |

| Compound 8b | 5 | [2][5] |

| Compound 8e | 3.9 | [2][5] |

| Compound 12j | 48 | [3] |

| Compound 17f | 230 | [1] |

| Sorafenib (Control) | 230 | [1] |

Anti-proliferative Activity

The cellular potency of the inhibitors is assessed through anti-proliferative assays using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for this purpose.

Table 2: Anti-proliferative Activity (IC50 in µM) of Representative Thieno[2,3-d]pyrimidine Analogs

| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |

| Compound 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | - | [1] |

| Compound 8b | - | 8.24 | - | [4][6] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay Protocol (Luminescence-Based)

This protocol is a generalized procedure based on commercially available kits and published methods.[7][8][9][10]

-

Preparation of Reagents: Thaw and prepare the 5x Kinase Buffer, 500 µM ATP, and the substrate (e.g., Poly-Glu,Tyr 4:1). Prepare a 1x Kinase Buffer solution.

-

Master Mix Preparation: Prepare a master mix containing the 1x Kinase Buffer, ATP, and substrate.

-

Plate Setup: Add the master mix to the wells of a 96-well white plate.

-

Inhibitor Addition: Add the test compounds (e.g., "this compound") at various concentrations to the designated wells. Include a positive control (e.g., Sorafenib) and a "no inhibitor" control.

-

Enzyme Addition: Dilute the recombinant VEGFR-2 kinase in 1x Kinase Buffer and add it to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level corresponds to higher kinase activity.

-

Measurement: After a brief incubation at room temperature, measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay Protocol

This protocol is a generalized procedure based on standard cell biology methods.[11]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a detergent or solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth.

The thieno[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for the design and synthesis of potent and selective VEGFR-2 inhibitors. Compounds from this class, represented here by "this compound," demonstrate low nanomolar inhibition of the VEGFR-2 kinase and significant anti-proliferative effects in cancer cell lines. The detailed synthetic and experimental protocols provided in this guide offer a framework for the continued discovery and development of novel anti-angiogenic agents for cancer therapy. Further optimization of this scaffold holds the potential for the development of next-generation targeted therapeutics.

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. texaschildrens.org [texaschildrens.org]

Vegfr-2-IN-15: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vegfr-2-IN-15, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development in the fields of oncology and angiogenesis.

Chemical Properties and Structure

This compound, also identified as VEGF Receptor 2 Kinase Inhibitor II , is a small molecule inhibitor belonging to the indolin-2-one class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | PubChem |

| CAS Number | 288144-20-7 | PubChem |

| Molecular Formula | C₁₇H₁₅BrN₂O | PubChem |

| Molecular Weight | 343.2 g/mol | PubChem |

| SMILES | C1CCC2=C(C1)C=C(N2)/C=C/3/C4=C(C=CC(=C4)Br)NC3=O | PubChem |

| Synonyms | VEGF Receptor 2 Kinase Inhibitor II, Vegfr-2 inhii | PubChem |

Biological Activity

This compound is a cell-permeable and reversible inhibitor of the VEGFR-2 tyrosine kinase. It acts as an ATP-competitive inhibitor. The inhibitory activity of this compound against various kinases has been characterized, highlighting its potency for VEGFR-2.

| Target | IC₅₀ (nM) | Cell-Based Assay | Source |

| VEGFR-2 (KDR/Flk-1) | 70 | - | Calbiochem |

| PDGF-Rβ | 920 | - | Calbiochem |

| c-Src | 4920 | - | Calbiochem |

| FGF-R1 | 13300 | - | Calbiochem |

| VEGF-induced HUVEC Proliferation | 110 | Human Umbilical Vein Endothelial Cells | Calbiochem |

| PDGF-induced HUVEC Proliferation | 2010 | Human Umbilical Vein Endothelial Cells | Calbiochem |

Mechanism of Action and Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound inhibits the initial step of this cascade by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are representative methodologies for a VEGFR-2 kinase assay and a HUVEC proliferation assay.

Note: The following protocols are generalized and may require optimization for specific experimental conditions.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Compound Preparation: Serially dilute this compound in DMSO and then in the reaction buffer to the desired final concentrations.

-

Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of ATP remaining or the amount of phosphorylated substrate. A common method is to use a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration and to determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of an inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

Methodology:

-

Cell Culture: Culture HUVECs in endothelial growth medium (EGM) supplemented with growth factors.

-

Cell Seeding: Seed the HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 1% FBS) and incubate for several hours to synchronize the cells.

-

Treatment: Treat the cells with serial dilutions of this compound in the presence of a pro-angiogenic stimulus, such as VEGF-A (e.g., 10 ng/mL). Include appropriate controls (vehicle control, VEGF-A alone).

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:

-

MTT Assay: Add MTT solution to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

BrdU Incorporation Assay: Add BrdU to the cells during the final hours of incubation. After fixation and permeabilization, detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme and a colorimetric substrate.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its well-characterized chemical and biological properties, combined with established experimental protocols, provide a solid foundation for further research in this critical area of drug discovery.

Navigating the Angiogenic Axis: A Technical Guide to the Biological Activity of a Representative VEGFR-2 Inhibitor

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-15" is not publicly available in the reviewed scientific literature. This guide, therefore, focuses on the well-characterized, highly selective VEGFR-2 kinase inhibitor, CHMFL-VEGFR2-002 , to provide a representative and in-depth overview of the biological activity, experimental evaluation, and mechanism of action of a compound targeting this critical angiogenic pathway. This information is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a primary mediator of the angiogenic signaling cascade.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer.[3][4] In oncology, tumors co-opt the angiogenic process to establish a dedicated blood supply, which provides essential nutrients and oxygen, facilitating tumor growth, invasion, and metastasis.[3][5]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][4] Given its central role, VEGFR-2 has become a key target for the development of anti-angiogenic therapies.[3][5] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic agents.[3]

Biological Activity of CHMFL-VEGFR2-002

CHMFL-VEGFR2-002 is a novel, highly selective VEGFR-2 kinase inhibitor.[6] Its primary mechanism of action is the inhibition of VEGFR-2 autophosphorylation, thereby blocking the downstream signaling cascades that promote angiogenesis.[6]

In Vitro Activity

The in vitro biological activity of CHMFL-VEGFR2-002 has been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of CHMFL-VEGFR2-002

| Assay Type | Target/Cell Line | Parameter | Value (nmol/L) | Reference Compound |

| Biochemical Kinase Assay | VEGFR-2 Kinase | IC50 | 66 | - |

| Cellular Autophosphorylation | - | EC50 | ~100 | - |

| Anti-Proliferation Assay | TEL-VEGFR2-BaF3 | GI50 | 150 | - |

| Anti-Proliferation Assay | TEL-VEGFR1-BaF3 | GI50 | >10,000 | - |

| Anti-Proliferation Assay | TEL-VEGFR3-BaF3 | GI50 | >10,000 | - |

| Anti-Proliferation Assay | PDGFRα-BaF3 | GI50 | 620 | - |

| Anti-Proliferation Assay | PDGFRβ-BaF3 | GI50 | 618 | - |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition. (Data sourced from reference[6])

As shown in Table 1, CHMFL-VEGFR2-002 demonstrates potent inhibition of VEGFR-2 kinase activity and cellular autophosphorylation.[6] Importantly, it exhibits high selectivity for VEGFR-2 over other closely related kinases such as VEGFR-1, VEGFR-3, PDGFRα, and PDGFRβ, which is a desirable characteristic to minimize off-target effects.[6]

In Vivo Activity

The anti-angiogenic effects of CHMFL-VEGFR2-002 have also been demonstrated in vivo. Studies in both zebrafish and mouse models have shown its ability to inhibit angiogenesis.[6] Furthermore, the compound possesses a favorable pharmacokinetic profile with a bioavailability of over 49%, indicating its potential for effective systemic administration.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of a VEGFR-2 inhibitor like CHMFL-VEGFR2-002.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2 kinase.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant VEGFR-2 kinase is incubated with the test compound in the kinase buffer for a defined period. c. The kinase reaction is initiated by adding the substrate and ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Autophosphorylation Assay

Objective: To assess the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2.

-

Procedure: a. Cells are cultured to an appropriate confluency and then serum-starved to reduce basal receptor phosphorylation. b. The cells are pre-incubated with various concentrations of the test compound. c. The cells are then stimulated with a specific concentration of VEGF-A for a short period to induce VEGFR-2 autophosphorylation. d. The cells are lysed, and the protein concentration of the lysates is determined. e. Equal amounts of protein are subjected to Western blotting. f. The levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are detected using specific antibodies. g. The band intensities are quantified, and the ratio of pVEGFR-2 to total VEGFR-2 is calculated. h. The EC50 value is determined from the dose-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of a compound on the proliferation of cells whose growth is dependent on VEGFR-2 signaling.

Methodology:

-

Cell Line: Ba/F3 cells engineered to express a constitutively active form of VEGFR-2 (e.g., TEL-VEGFR2).

-

Procedure: a. Cells are seeded in 96-well plates. b. The cells are treated with a range of concentrations of the test compound. c. The plates are incubated for a period that allows for cell division (e.g., 72 hours). d. Cell viability or proliferation is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®). e. The GI50 value is calculated from the dose-response curve of cell growth inhibition.

Visualizations: Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VEGFR-2 Inhibition in Angiogenesis Pathways: The Role of Vegfr-2-IN-15

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1][2] However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[1][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[2] Specifically, VEGF-A binding to its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][4][5]

VEGFR-2 is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, making it a prime therapeutic target for anti-angiogenic therapies.[1][6] Small molecule inhibitors designed to block the ATP-binding site of the VEGFR-2 kinase domain have emerged as a major class of anti-cancer drugs.[3] This guide provides an in-depth technical overview of the mechanism and study of a representative VEGFR-2 inhibitor, referred to as Vegfr-2-IN-15, in the context of angiogenesis pathways.

Mechanism of Action: Inhibition of VEGFR-2 Kinase Activity

VEGFR-2 inhibitors are typically classified as Type I or Type II inhibitors. They function by competing with ATP for binding to the intracellular kinase domain of the receptor.[3] Upon binding of the VEGF-A ligand to the extracellular domain of VEGFR-2, the receptor dimerizes. This dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation of specific tyrosine residues.[5][7] This phosphorylation event activates the receptor's kinase activity and creates docking sites for downstream signaling proteins.[4]

This compound, as a representative small molecule inhibitor, occupies the ATP-binding pocket of the VEGFR-2 kinase domain. This occupation prevents the binding of ATP, thereby blocking the crucial autophosphorylation step. Without phosphorylation, the receptor remains in an inactive state, and the entire downstream signaling cascade responsible for angiogenesis is halted. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels.

VEGFR-2 Signaling Pathways and Their Inhibition

The activation of VEGFR-2 by VEGF initiates multiple downstream signaling pathways that are crucial for the angiogenic process. The two primary cascades are the PLCγ-PKC-MAPK pathway, which is central to cell proliferation, and the PI3K-Akt pathway, which governs cell survival.[2][4][5]

The PLCγ-PKC-MAPK Pathway

Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ) at tyrosine residue Y1175.[2][4] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) signaling cascade, ultimately leading to the transcription of genes that drive endothelial cell proliferation.[4][5] this compound blocks the initial phosphorylation of VEGFR-2, preventing the activation of PLCγ and thereby shutting down this entire proliferative pathway.

Caption: VEGFR-2-PLCγ-MAPK signaling pathway and its inhibition.

The PI3K-Akt Pathway

Phosphorylated VEGFR-2 also activates the Phosphatidylinositol 3-kinase (PI3K) pathway.[8] This can occur through the recruitment of adapter proteins like SHB or via a complex involving TSAd and Src at tyrosine residue Y951.[4] Activated PI3K converts PIP2 to PIP3, which then recruits and activates Akt (also known as Protein Kinase B or PKB).[5][8] Akt is a central node in cell survival signaling, promoting survival by inhibiting pro-apoptotic proteins. By preventing VEGFR-2 activation, this compound effectively blocks the PI3K/Akt survival signal in endothelial cells.

Caption: VEGFR-2-PI3K-Akt signaling pathway and its inhibition.

Quantitative Data Presentation

The efficacy of VEGFR-2 inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a table summarizing typical quantitative data for representative VEGFR-2 inhibitors against the kinase and in cell-based assays.

| Inhibitor | Assay Type | Target/Cell Line | IC50 Value (nM) |

| Representative Inhibitor A (e.g., Sunitinib) | VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | 10 |

| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | Value dependent on specific assay conditions | |

| Representative Inhibitor B (e.g., Sorafenib) | VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | 90 |

| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | Value dependent on specific assay conditions | |

| Representative Inhibitor C (e.g., Compound 21e) | VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | 21 |

| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | High inhibition reported at 10 µM[9] | |

| Representative Inhibitor D (e.g., Compound 72a) | VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | 67 |

| Antiproliferative Assay | HepG2 Cancer Cells | 220 |

Note: Data is compiled from various sources for illustrative purposes.[3][9][10] Actual IC50 values can vary based on experimental conditions.

Experimental Protocols

Characterizing the activity of this compound requires a suite of biochemical and cell-based assays. Detailed below are methodologies for key experiments.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like ELISA, fluorescence, or radioactivity.

Methodology:

-

Preparation: Recombinant human VEGFR-2 kinase domain is incubated in a kinase reaction buffer.

-

Inhibitor Addition: A dilution series of this compound is added to the wells of a microplate containing the kinase. A control with no inhibitor (DMSO vehicle) is included.

-

Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific substrate (e.g., a synthetic peptide).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is detected. For an ELISA-based method, this involves using a phosphorylation-specific antibody conjugated to an enzyme (like HRP) that generates a colorimetric or chemiluminescent signal.

-

Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Western Blot for Phospho-VEGFR-2

Principle: This technique is used to detect the phosphorylation status of VEGFR-2 and its downstream targets (like Akt and ERK) in whole cells, confirming the inhibitor's mechanism of action in a cellular context.

Methodology:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near-confluence and then serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Pre-incubation: Cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Cells are stimulated with a short pulse (e.g., 5-10 minutes) of recombinant VEGF-A to induce VEGFR-2 phosphorylation.

-

Lysis: Cells are immediately washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). After washing, a secondary antibody conjugated to HRP is added.

-

Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The membrane is often stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.

Caption: Workflow for Western Blot analysis of VEGFR-2 phosphorylation.

Endothelial Cell Tube Formation Assay

Principle: This is a classic in vitro angiogenesis assay that assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). Anti-angiogenic compounds disrupt this process.

Methodology:

-

Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract and allowed to polymerize at 37°C.

-

Cell Treatment: HUVECs are harvested and resuspended in a low-serum medium containing various concentrations of this compound or a vehicle control. Pro-angiogenic factors like VEGF may be added.

-

Seeding: The treated cell suspension is added to the coated wells.

-

Incubation: The plate is incubated for 4-18 hours, during which time the control cells will form an interconnected network of tubes.

-

Imaging and Analysis: The tube network in each well is photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using specialized imaging software (e.g., ImageJ with an angiogenesis plugin).

Conclusion

Inhibitors of the VEGFR-2 signaling pathway represent a cornerstone of modern anti-angiogenic therapy. A compound like this compound functions by directly blocking the kinase activity of the receptor, thereby preventing the downstream signaling cascades that drive endothelial cell proliferation and survival. The technical protocols and quantitative analyses described herein provide a framework for the comprehensive evaluation of such inhibitors. Through a combination of biochemical assays, cell-based functional screens, and mechanistic studies, researchers can effectively characterize the potency and mechanism of novel VEGFR-2 inhibitors, paving the way for the development of more effective treatments for cancer and other diseases characterized by pathological angiogenesis.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Role of VEGFR-2 Inhibition in Tumor Angiogenesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "Vegfr-2-IN-15" is not available in the public domain. This guide utilizes data from well-characterized selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors to illustrate the principles of action and experimental evaluation relevant to this target class in the context of tumor angiogenesis.

Introduction: VEGFR-2 and Its Central Role in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to deliver oxygen and nutrients and to remove metabolic waste. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process.[2][3]

VEGF ligands, particularly VEGF-A, bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs) expressed on the surface of endothelial cells.[2][4] Among the VEGFR family, VEGFR-2 (also known as KDR or Flk-1) is the main transducer of angiogenic signals.[2][5][6] Upon binding VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][6] This activation triggers a cascade of downstream signaling pathways that collectively promote endothelial cell proliferation, migration, survival, and increased vascular permeability—hallmarks of angiogenesis.[2][5][7]

Given its pivotal role, VEGFR-2 has become a major target for anti-cancer therapies.[2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its signaling activity, thereby inhibiting tumor angiogenesis and suppressing tumor growth.[8]

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Cascade

Selective VEGFR-2 inhibitors are typically small molecules that competitively bind to the ATP-binding site within the intracellular kinase domain of the receptor. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.

The binding of VEGF-A to VEGFR-2 normally activates several key intracellular pathways:[2][5]

-

PLCγ-Raf-MEK-ERK Pathway: This pathway is crucial for stimulating endothelial cell proliferation.[2][5]

-

PI3K-Akt Pathway: This cascade is a primary driver of endothelial cell survival by inhibiting apoptosis.[7]

-

p38 MAPK and FAK/Paxillin Pathways: These pathways are essential for regulating endothelial cell migration and the cytoskeletal rearrangements necessary for forming new vessels.[5][7]

By blocking VEGFR-2 autophosphorylation, a selective inhibitor effectively shuts down these pro-angiogenic signals, leading to an anti-angiogenic state characterized by reduced endothelial cell proliferation, migration, and survival.

References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. Frontiers | The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer [frontiersin.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. assaygenie.com [assaygenie.com]

- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

The Impact of VEGFR-2 Inhibition on Endothelial Cell Proliferation: A Technical Guide

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding by its ligand, primarily VEGF-A, VEGFR-2 initiates a cascade of intracellular signaling events that drive endothelial cell proliferation, migration, and survival.[1][3][4] Consequently, inhibiting VEGFR-2 is a primary strategy in anti-angiogenic therapies, particularly in cancer treatment. This technical guide provides an in-depth overview of the effects of VEGFR-2 inhibition on endothelial cell proliferation, focusing on the underlying signaling pathways, common experimental protocols to assess these effects, and illustrative data. While this guide addresses the general mechanism of VEGFR-2 inhibitors, it is important to note that specific data for a compound designated "Vegfr-2-IN-15" is not publicly available in the scientific literature. Therefore, the data presented here is representative of typical findings for potent and selective VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway in Endothelial Cell Proliferation

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers several downstream signaling pathways crucial for endothelial cell proliferation, most notably the PLCγ-PKC-Raf-MEK-ERK/MAPK and the PI3K-Akt pathways.[3][4][5]

The mitogen-activated protein kinase (MAPK) pathway is a central route for mitogenic signaling.[3][4] Activated VEGFR-2 recruits and phosphorylates phospholipase C gamma (PLCγ), which in turn activates protein kinase C (PKC). This leads to the activation of the Raf-MEK-ERK cascade, culminating in the phosphorylation of extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes essential for cell cycle progression and proliferation.[3][4]

Simultaneously, the phosphatidylinositol 3-kinase (PI3K)-Akt pathway is critical for cell survival and proliferation.[4] Activated VEGFR-2 can also activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.[4]

Experimental Protocols for Assessing Endothelial Cell Proliferation

Several in vitro assays are commonly employed to quantify the effect of VEGFR-2 inhibitors on endothelial cell proliferation. These assays typically involve culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in the presence of VEGF-A to stimulate proliferation, with or without the VEGFR-2 inhibitor being tested.

1. Cell Viability/Metabolic Activity Assays (e.g., MTT, XTT, WST-1):

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with various concentrations of the VEGFR-2 inhibitor, along with a constant concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, VEGF-A only, inhibitor only).

-

Incubate for 48-72 hours.

-

Add the tetrazolium salt reagent to each well and incubate for 2-4 hours.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

2. DNA Synthesis Assays (e.g., BrdU, EdU):

-

Principle: These assays measure the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle. This provides a direct measure of cell proliferation.

-

Protocol Outline:

-

Follow steps 1-4 of the cell viability assay protocol.

-

During the final 2-24 hours of incubation, add BrdU or EdU to the cell culture medium.

-

Fix the cells and permeabilize the cell membranes.

-

For BrdU assays, perform a DNA denaturation step.

-

Add a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme or fluorophore. For EdU assays, use a click chemistry-based detection method.

-

Add a substrate to generate a colorimetric or fluorescent signal and quantify using a plate reader or fluorescence microscope.

-

3. Direct Cell Counting:

-

Principle: This straightforward method involves directly counting the number of cells after a period of treatment.

-

Protocol Outline:

-

Seed a known number of endothelial cells in a multi-well plate.

-

Follow steps 2-4 of the cell viability assay protocol.

-

At the end of the incubation period, detach the cells using trypsin.

-

Count the number of cells in each well using a hemocytometer or an automated cell counter.

-

Quantitative Data Presentation

The efficacy of a VEGFR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the VEGF-A-stimulated proliferation by 50%. The following table provides an example of quantitative data that might be obtained from a cell viability assay.

| Treatment Group | VEGFR-2 Inhibitor (nM) | VEGF-A (20 ng/mL) | Relative Cell Viability (%) |

| Vehicle Control | 0 | - | 100 ± 5 |

| VEGF-A Alone | 0 | + | 180 ± 10 |

| Inhibitor | 1 | + | 155 ± 8 |

| Inhibitor | 10 | + | 115 ± 6 |

| Inhibitor | 50 | + | 95 ± 5 |

| Inhibitor | 100 | + | 85 ± 4 |

| Inhibitor | 500 | + | 82 ± 4 |

Data are represented as mean ± standard deviation.

From such data, an IC50 value can be calculated by plotting the inhibitor concentration against the percentage of inhibition of VEGF-A-stimulated proliferation.

Conclusion

Inhibition of VEGFR-2 is a well-established and effective strategy for curtailing endothelial cell proliferation and, consequently, angiogenesis. Understanding the intricate signaling pathways governed by VEGFR-2 allows for the rational design and evaluation of novel inhibitors. The experimental protocols detailed in this guide provide robust and quantifiable methods for assessing the anti-proliferative effects of such compounds in a preclinical setting. While the specific compound "this compound" remains uncharacterized in public databases, the principles and methodologies outlined here are universally applicable to the study of any VEGFR-2 inhibitor's impact on endothelial cell biology.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of a VEGFR-2 Kinase Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for Vandetanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of VEGFR-2 targeted therapies. Vandetanib is used here as a well-characterized example to illustrate the typical preclinical data package for a compound in this class, in lieu of the placeholder "Vegfr-2-IN-15".

Data Presentation

The following tables summarize the quantitative data from various preclinical studies of Vandetanib, focusing on its inhibitory activity and anti-proliferative effects.

Table 1: In Vitro Kinase Inhibitory Activity of Vandetanib[1][2][3]

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR-2 (KDR) | 40 | Cell-free recombinant enzyme assay |

| VEGFR-3 (Flt-4) | 110 | Cell-free recombinant enzyme assay |

| EGFR | 500 | Cell-free recombinant enzyme assay |

| PDGFRβ | 1100 | Cell-free recombinant enzyme assay |

| Flt-1 | >1100 | Cell-free recombinant enzyme assay |

| Tie-2 | >3600 | Cell-free recombinant enzyme assay |

| FGFR1 | >3600 | Cell-free recombinant enzyme assay |

| MEK | >10000 | Cell-free recombinant enzyme assay |

| CDK2 | >10000 | Cell-free recombinant enzyme assay |

| c-Kit | >10000 | Cell-free recombinant enzyme assay |

| ErbB2 | >10000 | Cell-free recombinant enzyme assay |

| FAK | >10000 | Cell-free recombinant enzyme assay |

| PDK1 | >10000 | Cell-free recombinant enzyme assay |

| Akt | >10000 | Cell-free recombinant enzyme assay |

| IGF-1R | >10000 | Cell-free recombinant enzyme assay |

Table 2: In Vitro Cellular Activity of Vandetanib[1][4][5]

| Cell Line | Assay Type | Effect | IC50 / Concentration |

| HUVEC | Proliferation (VEGF-stimulated) | Inhibition | 60 nM |

| HUVEC | Proliferation (EGF-stimulated) | Inhibition | 170 nM |

| HUVEC | Proliferation (bFGF-stimulated) | Inhibition | 800 nM |

| A549 (Lung Carcinoma) | Cell Growth | Inhibition | 2.7 µM |

| Calu-6 (Lung Carcinoma) | Cell Growth | Inhibition | 13.5 µM |

| TT (Medullary Thyroid Carcinoma) | Proliferation | >50% inhibition | 1 µM |

| MTC-SK (Medullary Thyroid Carcinoma) | Proliferation | No significant inhibition | 1 µM |

| Breast Cancer Cell Lines | Apoptosis & Cell Cycle Arrest | Induction | Not specified |

| Breast Cancer Cell Lines | VEGF Secretion | 35% decrease | 50 µg/mL |

Table 3: In Vivo Antitumor Efficacy of Vandetanib in Xenograft Models[6][7][8][9]

| Tumor Model | Host | Treatment | Tumor Growth Inhibition |

| HCT-116 (Colon Carcinoma) | Athymic mice | 100 mg/kg, p.o. | 54% |

| HT-29 (Colon Carcinoma) | Nude mice | 25 mg/kg/day, p.o. (concurrent with irinotecan) | Significant inhibition |

| UMSCC2 (Head and Neck Squamous Cell Carcinoma) | Mice | 15 mg/kg/day, p.o. (with docetaxel) | Enhanced tumor growth inhibition |

| MTC (Medullary Thyroid Carcinoma) | Mice | 25 mg/kg/day, o.g. | Significant reduction in tumor volume |

Experimental Protocols

This section provides detailed methodologies for key preclinical assays used to characterize the activity of Vandetanib.

VEGFR-2 Kinase Inhibition Assay

This assay determines the in vitro potency of a compound against the VEGFR-2 enzyme.

Protocol:

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

-

Reaction Mixture: Vandetanib is incubated with the recombinant VEGFR-2 enzyme, 10 mM MnCl2, and 2 µM ATP.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Detection: Kinase activity is measured using a detection reagent such as Kinase-Glo® MAX, which quantifies the amount of ATP remaining in the well after the kinase reaction. Luminescence is read using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density (e.g., 1000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: Vandetanib is added at various concentrations (e.g., 0.1–100 µM) to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: Plates are incubated for an additional 72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: 100 µL of a solubilization solution (e.g., a detergent reagent) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.

HUVEC Tube Formation Assay

This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

-

Plate Coating: A 96-well plate is coated with Matrigel or a similar basement membrane extract and allowed to polymerize at 37°C for 1 hour.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells (e.g., 1.5 x 10^4 cells/well) in the presence of various concentrations of Vandetanib or a vehicle control.

-

Incubation: The plate is incubated for 6 to 24 hours to allow for tube formation.

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points using image analysis software.

-

Data Analysis: The percentage of inhibition of tube formation is calculated relative to the vehicle control.

In Vivo Human Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Human tumor cells (e.g., HT-29 colon cancer cells) are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Vandetanib is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 25 mg/kg/day). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., daily or every other day) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.

-

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to VEGFR-2 and its inhibition.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Vandetanib.

Caption: General workflow for in vitro preclinical evaluation of a VEGFR-2 inhibitor.

Caption: Workflow for in vivo preclinical xenograft studies of a VEGFR-2 inhibitor.

In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to VEGFR-2, focusing on the quantitative assessment of this interaction and the experimental methodologies employed. While specific data for a compound designated "Vegfr-2-IN-15" is not publicly available, this guide will utilize data from other well-characterized VEGFR-2 inhibitors to provide a comprehensive and illustrative analysis.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately regulate endothelial cell proliferation, migration, survival, and permeability.[1][2][3][4][5] Small molecule inhibitors target the ATP-binding site within the kinase domain of VEGFR-2, preventing autophosphorylation and thereby blocking the downstream signaling cascade.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, directly influencing its potency and efficacy. For VEGFR-2 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.

The table below summarizes the IC50 values for several representative small molecule inhibitors of VEGFR-2.

| Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound |

| VEGFR-2-IN-26 | 15.5 | N/A |

| Sunitinib | 10 | FDA Approved |

| Sorafenib | 90 | FDA Approved |

| Compound 21e | 21 | Research Compound |

| Compound 21b | 33.4 | Research Compound |

| Compound 21c | 47.0 | Research Compound |

| Compound 23j | 3.7 | Research Compound |

Note: Data for "this compound" was not found in the public domain. The inhibitors listed above are for illustrative purposes.[6][7][8][9]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The determination of an inhibitor's IC50 value is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an assay.

Objective: To measure the enzymatic activity of recombinant human VEGFR-2 in the presence of varying concentrations of a test inhibitor and determine the IC50 value.

Materials:

-

Recombinant Human VEGFR-2 (kinase domain)

-

Kinase Assay Buffer

-

ATP (Adenosine Triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test Inhibitor (e.g., this compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of measuring luminescence

Experimental Workflow:

Procedure:

-

Reagent Preparation: Prepare the kinase assay buffer, ATP solution, and substrate solution to their final working concentrations.

-

Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform a serial dilution of the inhibitor stock to obtain a range of concentrations to be tested.

-

Assay Plate Setup: To the wells of a 96-well plate, add the kinase assay buffer, the serially diluted inhibitor, and the substrate. Include control wells containing only buffer and substrate (negative control) and wells with buffer, substrate, and enzyme but no inhibitor (positive control).

-

Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative control to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the remaining ATP concentration by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The quantitative determination of binding affinity, primarily through IC50 values derived from in vitro kinase assays, is a cornerstone of the development of potent and selective VEGFR-2 inhibitors. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance novel therapeutics targeting the VEGFR-2 signaling pathway. While the specific inhibitor "this compound" remains uncharacterized in the public domain, the principles and protocols outlined here are broadly applicable to the evaluation of any small molecule inhibitor directed against this critical oncogenic driver.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. As a receptor tyrosine kinase, VEGFR-2 plays a critical role in endothelial cell proliferation, survival, migration, and vascular permeability. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it is crucial for tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a significant target for anti-angiogenic therapies. These application notes provide detailed in vitro assay protocols to characterize the activity of Vegfr-2-IN-15, a potential inhibitor of VEGFR-2.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to the angiogenic process.

Quantitative Data Summary

The inhibitory activity of this compound is determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the inhibitor. The following table presents hypothetical but representative data for this compound.

| Assay Type | Target/Cell Line | Parameter | This compound (Value) | Positive Control (e.g., Sunitinib) |

| Biochemical Kinase Assay | Recombinant Human VEGFR-2 | IC50 | 25 nM | 10 nM |

| Cellular Phosphorylation Assay | HUVEC | IC50 | 150 nM | 80 nM |

| Cell Proliferation Assay | HUVEC | IC50 | 500 nM | 300 nM |

Experimental Protocols

VEGFR-2 Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant Human VEGFR-2 (e.g., BPS Bioscience, Cat. No. 40301)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer

-

This compound

-

Positive Control (e.g., Sunitinib)

-

Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

-

White 96-well plates

-

Luminometer

Protocol:

-

Prepare a serial dilution of this compound and the positive control in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted compounds or vehicle (for control wells).

-

Add 20 µL of a master mix containing kinase assay buffer, ATP, and the kinase substrate to each well.

-

To initiate the reaction, add 25 µL of diluted VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular VEGFR-2 Autophosphorylation Assay

This cell-based assay determines the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

Recombinant Human VEGF-A

-

This compound

-

Positive Control (e.g., Sunitinib)

-

Lysis buffer

-

Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 antibodies

-

ELISA kit or Western blot reagents

Protocol:

-

Seed HUVECs in 96-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-incubate the cells with various concentrations of this compound or positive control for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates using a sandwich ELISA or by Western blotting.[1][2]

-

The IC50 value is determined by the concentration of this compound that inhibits VEGF-A-induced phosphorylation by 50%.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, which is a key downstream effect of VEGFR-2 activation.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (low serum, e.g., 1-2% FBS)

-

Recombinant Human VEGF-A

-

This compound

-

Positive Control (e.g., Sunitinib)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in low-serum medium.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or positive control in the presence of a stimulatory concentration of VEGF-A.

-

Incubate for 48-72 hours at 37°C in a humidified incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC50 value.[3]

References

Application Notes and Protocols for Vegfr-2-IN-15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has emerged as a critical strategy in anti-cancer therapy.

This document provides detailed application notes and protocols for the use of Vegfr-2-IN-15, a potent and selective inhibitor of VEGFR-2, in cell culture experiments. While specific data for a compound named "this compound" is not publicly available, this document leverages data from structurally and functionally similar, well-characterized VEGFR-2 inhibitors to provide representative protocols and expected outcomes. The principles and methodologies described herein are broadly applicable to the in vitro characterization of small molecule VEGFR-2 inhibitors.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site within the intracellular kinase domain of VEGFR-2. By competitively binding to this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathways inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3]

Data Presentation

The following table summarizes key quantitative data for representative VEGFR-2 inhibitors, which can be used as a reference for designing experiments with this compound.

| Compound | Target(s) | IC50 (nM) | Cell-based Assay Examples | Reference |

| VEGFR-2-IN-26 | VEGFR-2 | 15.5 | Antiproliferative activity in various cancer cell lines | [3] |

| VEGFR-2-IN-30 | VEGFR-2, PDGFR, EGFR, FGFR1 | 66 (VEGFR-2) | Inhibition of UO-31 cell growth, HUVEC migration assay, cell cycle arrest and apoptosis induction in UO-31 cells | [5] |

| Apatinib | VEGFR-2 | Not specified | Induces autophagy and apoptosis | [6] |

| Cabozantinib | VEGFR-2, c-Met, Ret, Kit, Flt-1/3/4, Tie2, AXL | 0.035 (VEGFR-2) | Induces PUMA-dependent apoptosis in colon cancer cells | [6] |

| Ki8751 | VEGFR-2 | 0.9 | Selective for VEGFR-2 over other kinases | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, in DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., cancer cell lines with known VEGFR-2 expression like UO-31).

-

Complete cell culture medium (e.g., EGM-2 for HUVECs, or appropriate media for cancer cell lines).

-

Recombinant human VEGF-A (for stimulating VEGFR-2 signaling).

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

-

Cell culture plates (6-well, 24-well, or 96-well).

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells at an appropriate density in cell culture plates and allow them to adhere overnight.

-

The following day, replace the medium with a serum-free or low-serum medium for a few hours to starve the cells and reduce basal signaling.

-

Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with VEGF-A.

-

Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) for the desired duration (e.g., 10-30 minutes for signaling studies, or longer for proliferation/migration assays).

-

Include appropriate controls: a vehicle control (DMSO only), a VEGF-A only control, and an untreated control.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

Materials:

-

Cells treated as described in Protocol 2.

-

MTS or MTT reagent.

-

96-well plate reader.

Protocol:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations in the presence or absence of VEGF-A for 24-72 hours.

-

At the end of the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of VEGFR-2 Phosphorylation and Downstream Signaling

Materials:

-

Cells treated as described in Protocol 2.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-